molecular formula C7H15ClN2 B1362680 1-(2-Chloroethyl)-4-methylpiperazine CAS No. 39123-20-1

1-(2-Chloroethyl)-4-methylpiperazine

Cat. No.: B1362680
CAS No.: 39123-20-1
M. Wt: 162.66 g/mol
InChI Key: FHDYRFNCTJFNQX-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the piperazine ring and a methyl group attached to the fourth position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloroethyl)-4-methylpiperazine can be synthesized through several methods. One common method involves the reaction of 1-methylpiperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted piperazines with various functional groups.

    Oxidation: N-oxides of this compound.

    Reduction: Ethyl-substituted piperazines.

Scientific Research Applications

1-(2-Chloroethyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Biology: The compound is studied for its effects on biological systems, including its potential as a DNA alkylating agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-methylpiperazine involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic atoms such as nitrogen and oxygen in DNA and proteins, leading to the formation of cross-links and subsequent disruption of biological functions. This alkylating activity is the basis for its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)piperazine: Lacks the methyl group at the fourth position.

    4-Methylpiperazine: Lacks the chloroethyl group.

    Bis(2-chloroethyl)amine: Contains two chloroethyl groups attached to a nitrogen atom.

Uniqueness

1-(2-Chloroethyl)-4-methylpiperazine is unique due to the presence of both a chloroethyl group and a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-chloroethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDYRFNCTJFNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The N′-methyl-N-2-chloroethylpiperazine dihydrochloride (10.0 g, 45.4 mmol) was added slowly to a mixture of 50% aqueous potassium carbonate (200 mL) and ether (200 mL) and the mixture was stirred for 30 min., layers were separated, aqueous layer extracted with ether ( 2×200 mL). Combined organic extracts were dried on anhydrous sodium sulfate and concentrated to give N′-methyl-N-2-chloroethylpiperazine (6.2 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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